2-(Aminomethyl)-4-chloro-3,5-dimethylphenol hydrochloride
CAS No.:
Cat. No.: VC13784424
Molecular Formula: C9H13Cl2NO
Molecular Weight: 222.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13Cl2NO |
|---|---|
| Molecular Weight | 222.11 g/mol |
| IUPAC Name | 2-(aminomethyl)-4-chloro-3,5-dimethylphenol;hydrochloride |
| Standard InChI | InChI=1S/C9H12ClNO.ClH/c1-5-3-8(12)7(4-11)6(2)9(5)10;/h3,12H,4,11H2,1-2H3;1H |
| Standard InChI Key | FUWOWJKOOGWQCI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1Cl)C)CN)O.Cl |
| Canonical SMILES | CC1=CC(=C(C(=C1Cl)C)CN)O.Cl |
Introduction
Chemical Structure and Functional Attributes
Molecular Architecture
The compound’s structure centers on a phenolic ring substituted at positions 2, 4, 3, and 5. Key features include:
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Aminomethyl group (-CHNH): Positioned at the 2nd carbon, this group introduces nucleophilic reactivity and hydrogen-bonding potential.
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Chloro substituent (-Cl): Located at the 4th carbon, it enhances electrophilic aromatic substitution resistance while influencing electronic distribution.
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Methyl groups (-CH): At positions 3 and 5, these groups sterically hinder the ring and modulate solubility.
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Hydrochloride salt form: Improves stability and aqueous solubility via ionic interactions.
Physicochemical Properties
While direct data on this compound is limited, inferences from analogous structures suggest:
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Solubility: High solubility in polar solvents (e.g., water, ethanol) due to the hydrochloride salt, contrasting with limited solubility in nonpolar solvents.
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Stability: Susceptible to oxidation under acidic or high-temperature conditions, necessitating storage in cool, dry environments.
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pKa: Estimated pKa values of ~8.5–10.5 for the phenolic hydroxyl and aminomethyl groups, influencing protonation states in biological systems.
Table 1: Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.11 g/mol |
| Functional Groups | Phenol, aminomethyl, chloro, methyl |
| Salt Form | Hydrochloride |
| Storage Recommendations | 2–8°C, inert atmosphere |
Synthesis and Purification Strategies
Synthetic Pathway
The synthesis involves sequential modifications to a phenolic precursor:
Chlorination
Initial chlorination introduces the chloro group at position 4. Reagents like sulfuryl chloride () or chlorine gas () under controlled temperatures (0–25°C) achieve selective substitution.
Nitration and Reduction
Nitration at position 2 using nitric acid () forms a nitro intermediate, which is reduced to an amine via catalytic hydrogenation (e.g., Pd/C, H) or hydride agents (e.g., NaBH). Subsequent methylation via Friedel-Crafts alkylation introduces methyl groups at positions 3 and 5.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid () in anhydrous ether or ethanol, precipitating the hydrochloride salt.
Optimization and Challenges
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Yield Enhancement: Catalysts (e.g., FeCl) and low-temperature nitration (~0°C) mitigate side reactions.
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Purification: Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Chlorination | , | 0–25°C | 65–75 |
| Nitration | , | 0°C | 50–60 |
| Reduction | , Pd/C | 25–50°C | 80–90 |
| Salt Formation | , ethanol | RT | 95+ |
Functional Applications and Research Insights
Tyrosinase Inhibition
Structural analogs demonstrate potent tyrosinase inhibitory activity, a key enzyme in melanin biosynthesis. The aminomethyl group chelates copper ions at the enzyme’s active site, while chloro and methyl groups enhance binding affinity. Potential applications include:
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Cosmeceuticals: Skin-lightening formulations targeting hyperpigmentation.
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Agricultural Uses: Preventing enzymatic browning in crops.
Organic Synthesis Intermediate
The compound serves as a precursor for:
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Schiff Bases: Condensation with aldehydes/ketones forms imines for coordination chemistry.
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Heterocyclic Compounds: Cyclization reactions yield benzoxazines or quinazolines.
Antimicrobial Activity
Preliminary studies on chlorinated phenols suggest broad-spectrum antimicrobial effects, though specific data for this compound remains unexplored.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR: Expected signals include a singlet for aromatic protons (δ 6.8–7.2 ppm), a triplet for aminomethyl (-CHNH, δ 2.8–3.2 ppm), and singlets for methyl groups (δ 2.1–2.3 ppm).
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C NMR: Aromatic carbons (δ 110–150 ppm), aminomethyl carbon (δ 40–45 ppm), and methyl carbons (δ 18–22 ppm).
Fourier-Transform Infrared (FT-IR)
Key absorptions include:
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O-H stretch (phenolic): 3200–3500 cm.
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N-H stretch (amine): 3300–3400 cm.
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C-Cl stretch: 550–750 cm.
Future Research Directions
Pharmacological Studies
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Mechanistic Studies: Elucidate tyrosinase inhibition kinetics and in vivo efficacy.
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Drug Delivery Systems: Encapsulation in liposomes or nanoparticles to enhance bioavailability.
Synthetic Chemistry
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Green Chemistry Approaches: Explore solvent-free reactions or biocatalytic methods.
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Derivatization: Synthesize analogs with modified substituents to optimize bioactivity.
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